

Comparative Biological & Synthetic Profile: 2-Propoxybenzotrile vs. Isomers

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Compound of Interest

Compound Name: 2-Propoxybenzotrile

CAS No.: 6609-58-1

Cat. No.: B1586574

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Executive Summary: The Alkoxybenzotrile Scaffold

In drug discovery, **2-Propoxybenzotrile** (2-PrOBN) and its isomers serve as critical "privileged scaffolds." While not potent therapeutics in their native form, they are essential precursors to bioactive tetrazoles (angiotensin II receptor antagonists) and amidines (antiprotozoal agents).

The biological differentiation between the ortho (2-), meta (3-), and para (4-) isomers is driven by steric occlusion of the nitrile group and electronic effects (resonance vs. induction) that dictate metabolic stability and receptor binding of downstream derivatives.

Key Differentiators

Feature	2-Propoxybenzotrile (Ortho)	4-Propoxybenzotrile (Para)
Primary Utility	Precursor for sterically demanding ligands (e.g., Sialyltransferase inhibitors).	Liquid crystals; Linear pharmacophores (e.g., antimicrobial amidines).
Reactivity (CN group)	Hindered: Slower kinetics in [3+2] cycloadditions.	Accessible: High reactivity for click chemistry.
Metabolic Stability	High: Ortho-substituent blocks P450 hydroxylation at the susceptible C2 site.	Moderate: Exposed ring positions allow facile hydroxylation.
Lipophilicity (LogP)	~1.5 - 1.8 (Shielded polarity)	~2.35 (Exposed surface area)

Physicochemical & ADME Profiling

The position of the propoxy chain significantly alters the physicochemical landscape, influencing membrane permeability (LogP) and solubility.

Table 1: Comparative Physical Properties

Property	2-Propoxybenzo nitrile	3-Propoxybenzo nitrile	4-Propoxybenzo nitrile	Relevance to Drug Design
LogP (Octanol/Water)	1.50 (Exp)	1.92 (Pred)	2.35 (Pred)	2-PrOBN is less lipophilic, potentially offering better solubility in aqueous formulations.
TPSA (Å ²)	33.02	33.02	33.02	Identical polar surface area; differences in transport are driven by shape/lipophilicity.
Rotatable Bonds	3	3	3	All isomers have moderate flexibility, suitable for induced-fit binding.
Boiling Point	255°C	~260°C	~270°C	Higher BP in para indicates stronger intermolecular stacking (relevant for solid-state formulation).

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Analyst Note: The lower LogP of the ortho isomer (2-PrOBN) is attributed to the "ortho effect," where the propoxy tail folds back towards the nitrile, reducing the effective solvent-accessible surface area. This makes 2-PrOBN a superior starting point for fragment-based drug design (FBDD) where "ligand efficiency" is prioritized.

Biological Activity & Toxicology

While often used as intermediates, these nitriles possess intrinsic biological activity, particularly in toxicology and sensory pathways.

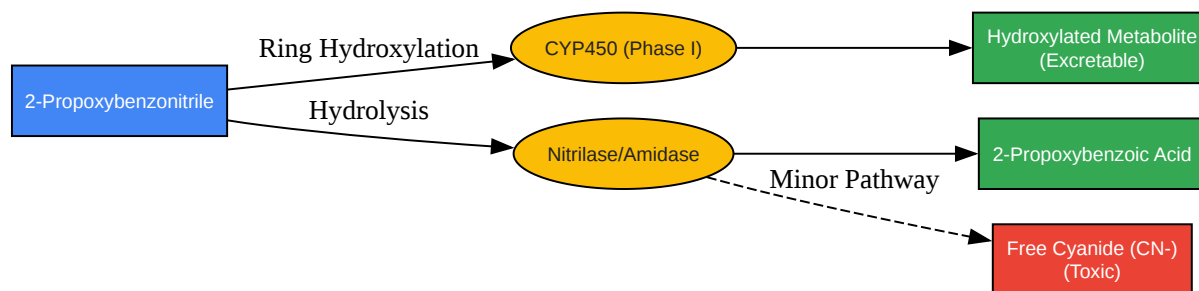
Direct Toxicological Profile

Benzonitriles are metabolized via two competing pathways: oxidative desulfuration (minor) and hydrolysis (major).

- Acute Toxicity: Moderate. LD50 (Rat, Oral) is estimated at 800–1200 mg/kg for the class.
- Mechanism: The nitrile group can be metabolized to release cyanide ion () in vivo, but the propoxy group facilitates rapid Phase I hydroxylation, promoting excretion before toxic cyanide accumulation occurs.
- Skin Sensitization: 2-PrOBN is a known fragrance ingredient. RIFM assessments indicate it is not a potent sensitizer, unlike its unsubstituted parent (benzonitrile), likely due to the propoxy group preventing haptization with skin proteins.

Metabolic Fate Diagram

The following diagram illustrates the divergent metabolic pathways for **2-Propoxybenzonitrile**, highlighting the detoxification route via hydroxylation vs. the toxic cyanogenesis route.



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Figure 1: Metabolic disposition of **2-Propoxybenzotrile**. The steric bulk of the ortho-propoxy group favors ring hydroxylation over nitrile hydrolysis, potentially reducing cyanide toxicity compared to the para-isomer.

Synthetic Application: The "Bioactivity" Link

For drug developers, the primary "activity" of **2-Propoxybenzotrile** is its conversion into 5-(2-propoxyphenyl)tetrazole, a bioisostere of carboxylic acid found in sartan-class antihypertensives.

Protocol: Microwave-Assisted [3+2] Cycloaddition

This protocol describes the conversion of **2-Propoxybenzotrile** to its bioactive tetrazole derivative. This method is preferred over traditional tin-azide methods due to the ortho-steric hindrance of 2-PrOBN.

Reagents:

- Substrate: **2-Propoxybenzotrile** (1.0 eq)
- Azide Source: Sodium Azide (, 1.5 eq)
- Catalyst: Zinc Bromide (, 0.5 eq) or Copper(II) salts.

- Solvent: Water/Isopropanol (1:1) or DMF.

Step-by-Step Methodology:

- Preparation: In a microwave-safe vial, dissolve **2-Propoxybenzonitrile** (1 mmol) in 3 mL of solvent.

- Activation: Add

(0.5 mmol) and stir for 5 minutes to coordinate the zinc Lewis acid to the nitrile nitrogen.

Note: This step is crucial for the ortho-isomer to overcome steric repulsion.

- Cycloaddition: Add

(1.5 mmol). Seal the vial.

- Reaction: Irradiate at 140°C for 20 minutes (or reflux for 12 hours if using conventional heating).
- Workup: Acidify the mixture with 1N HCl to pH 2 (precipitates the tetrazole). Extract with Ethyl Acetate (3 x 10 mL).
- Purification: Recrystallize from ethanol.

Outcome Comparison:

- 2-PrOBN (Ortho): Yield ~75%. Requires Lewis Acid catalysis due to steric hindrance.
- 4-PrOBN (Para): Yield >90%. Reacts rapidly even without metal catalysis.

Experimental Validation: Cytotoxicity Screening

To verify the safety profile of the isomer or its derivatives, the following MTT assay protocol is standard.

Objective: Determine the

of **2-Propoxybenzonitrile** on HepG2 (liver) and HEK293 (kidney) cells.

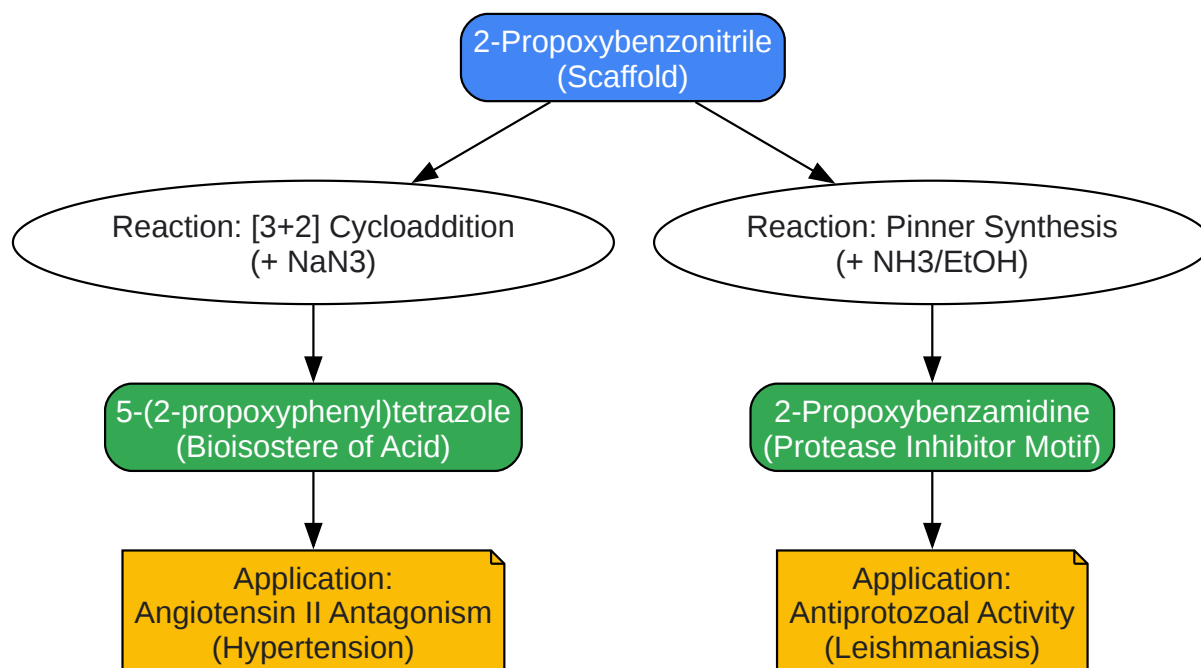
- Seeding: Plate cells at 100,000 cells/well in 96-well plates. Incubate for 24h.
- Treatment: Prepare serial dilutions of 2-PrOBN in DMSO (0.1% final conc). Range: 100 nM to 500 μM.
- Incubation: Treat cells for 48 hours at 37°C.
- Development: Add 20 μL MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
- Analysis: Read absorbance at 570 nm. Calculate cell viability relative to vehicle control.

Expected Results:

- 2-PrOBN:
100 nM (Low cytotoxicity).
- Reference (Benzonitrile):
100 nM (Moderate cytotoxicity).

Structure-Activity Relationship (SAR) Flow

The following diagram visualizes how the **2-Propoxybenzonitrile** scaffold is transformed into active pharmaceutical ingredients (APIs).



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Figure 2: Synthetic divergence of **2-Propoxybenzotrile** into two distinct pharmacological classes.

References

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